

Publish Comparison Guide: Methyl 12-Hydroxyheptadecanoate Spectral Validation

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Compound of Interest

Compound Name: Methyl 12-hydroxyheptadecanoate

CAS No.: 89411-17-6

Cat. No.: B15432208

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Executive Summary

Product: **Methyl 12-hydroxyheptadecanoate** (High-Purity Standard) Application: Lipidomics internal standards, biomarker validation, and surfactant synthesis.[1][2] Validation Challenge: Distinguishing regioisomers (position of the hydroxyl group) and chain-length homologs (C17 vs. C18) requires precise NMR interpretation beyond simple functional group verification.

This guide provides an authoritative technical comparison between high-purity **Methyl 12-hydroxyheptadecanoate** and common alternatives (crude isolates or homologous surrogates like Methyl 12-hydroxystearate).[1][2] It establishes a self-validating spectral protocol to ensure structural integrity in drug development pipelines.[1]

Introduction: The Structural Integrity Mandate

Methyl 12-hydroxyheptadecanoate (

) is a fatty acid methyl ester (FAME) characterized by a secondary hydroxyl group at the C-12 position.[1][2] In metabolic tracing and lipid profiling, the accuracy of the carbon chain length

(odd-chain C17 vs. even-chain C18) is critical, as odd-chain fatty acids often serve as exogenous internal standards.[1][2]

The Core Problem: Commercial "technical grade" alternatives often contain mixtures of:

- Homologs: Methyl 12-hydroxystearate (C18 chain), which is chemically similar but metabolically distinct.[1]
- Regioisomers: 11-hydroxy or 13-hydroxy isomers derived from non-selective oxidation processes.[1]
- Free Acids: Unreacted 12-hydroxyheptadecanoic acid due to incomplete methylation.[1]

This guide defines the NMR "Fingerprint Region" required to validate the specific C17 structure.

Comparative Analysis: High-Purity vs. Alternatives

H NMR Diagnostic Markers (400 MHz,)

The proton spectrum provides three critical checkpoints: the ester verification, the hydroxyl positioning, and the chain-length integration.

Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Integration (Target)	Validation Insight
Methyl Ester ()	3.66	Singlet (s)	3H	Differentiator: Absence indicates free acid impurity.[1][2]
Methine ()	3.58	Multiplet (m)	1H	Differentiator: Shift varies with OH position.[1][2] suggests primary alcohol; suggests esterified OH.[1]
-Methylene ()	2.30	Triplet (t)	2H	Confirms linear ester linkage.[1][2]
Terminal Methyl ()	0.88	Triplet (t)	3H	Diagnostic for linear chain termination.[1][2]
Bulk Methylene ()	1.25 - 1.30	Broad (m)	~22H	CRITICAL CHECK: Integration must correspond to C17 chain.[1][2] C18 homolog will integrate to ~24H.[1]

Technical Insight: In lower-purity alternatives, the signal at 3.58 ppm often overlaps with the methyl ester singlet at 3.66 ppm.[1] High-field NMR (

MHz) or solvent titration (adding

) is recommended to resolve these peaks for accurate integration.[1][2]

C NMR Structural Verification

Carbon NMR confirms the skeleton and is less susceptible to solvent-induced shifting than proton NMR.[1]

Carbon Type	Shift (, ppm)	Diagnostic Value
Carbonyl ()	174.3	Confirms ester functionality.[1][2]
Methine ()	72.0	Key Marker: 12-OH position specific.[1][2] Shifts upfield (~70 ppm) if close to chain end, downfield (~74 ppm) if adjacent to unsaturation.
Methoxy ()	51.4	Confirms methyl ester.[1][2]
-Carbon	34.1	Standard FAME marker.[1]
Terminal Methyl	14.1	Standard aliphatic chain end.[1]

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating. If the integration ratios in Step 3 fail, the sample is rejected as a homolog mixture.

Reagents:

- Sample: ~10 mg **Methyl 12-hydroxyheptadecanoate**.[1]

- Solvent: 0.6 mL

(99.8% D) with 0.03% TMS.

- Instrument: 400 MHz NMR or higher.[1]

Step-by-Step Methodology:

- Sample Preparation: Dissolve sample in

. Ensure solution is clear; turbidity indicates salt/soap contamination.[1]

- Acquisition: Run standard ¹H spectrum (16 scans, 1s relaxation delay).

- Integration Logic (The "Chain Ruler"):

- Calibrate the Terminal Methyl (0.88 ppm) to 3.00.

- Integrate the Methoxy Singlet (3.66 ppm).[1] Requirement: 2.95 - 3.05.[1][2]

- Integrate the Bulk Methylene Envelope (1.20 - 1.45 ppm).

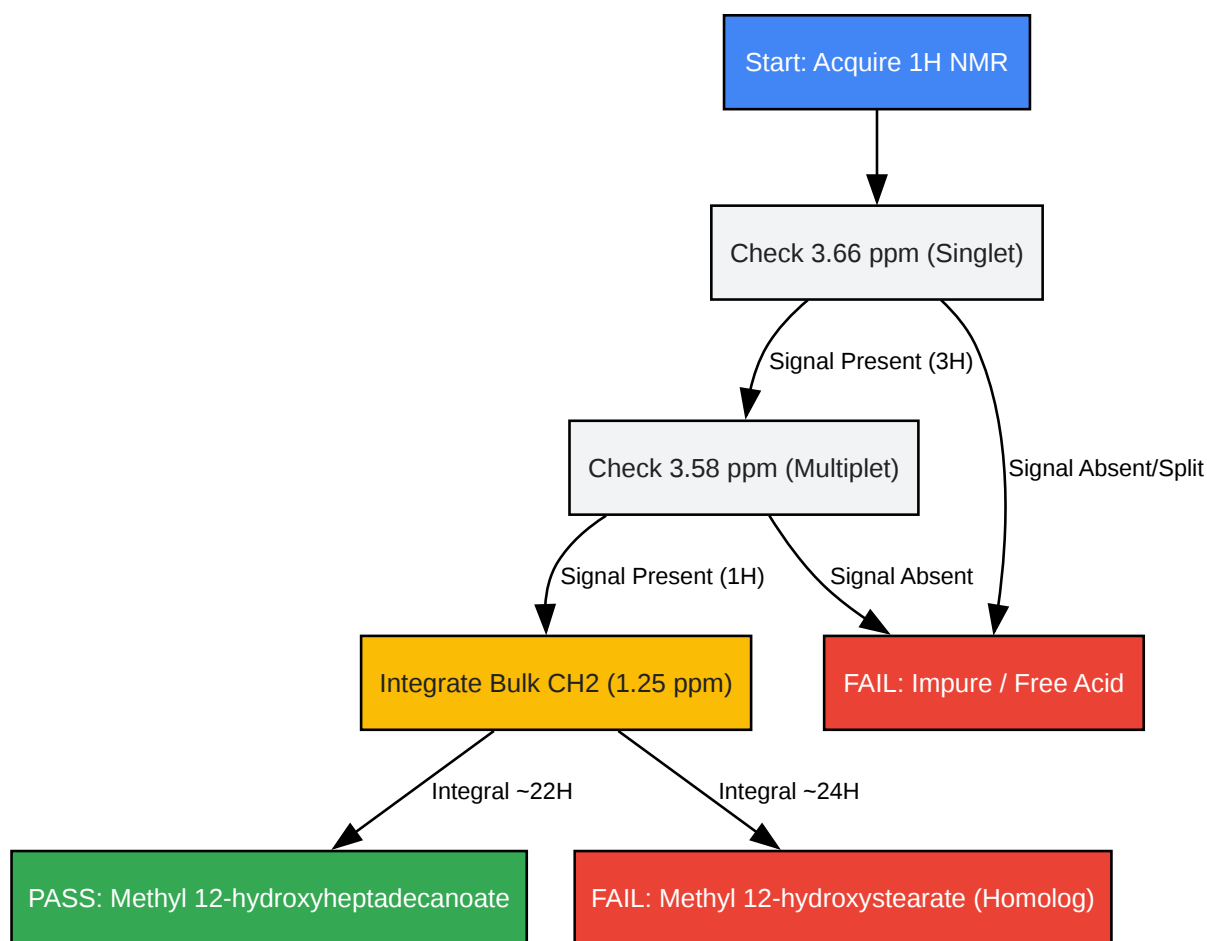
- Calculation:

For **Methyl 12-hydroxyheptadecanoate** (C17 acid), the bulk CH₂ integral should represent approx 22 protons (11 carbons). If the integral represents 24 protons, the sample is the C18 homolog (Methyl 12-hydroxystearate).[2]

Visualizations

Structural Validation Decision Tree

This diagram illustrates the logic flow for accepting or rejecting a sample based on spectral data.[1]

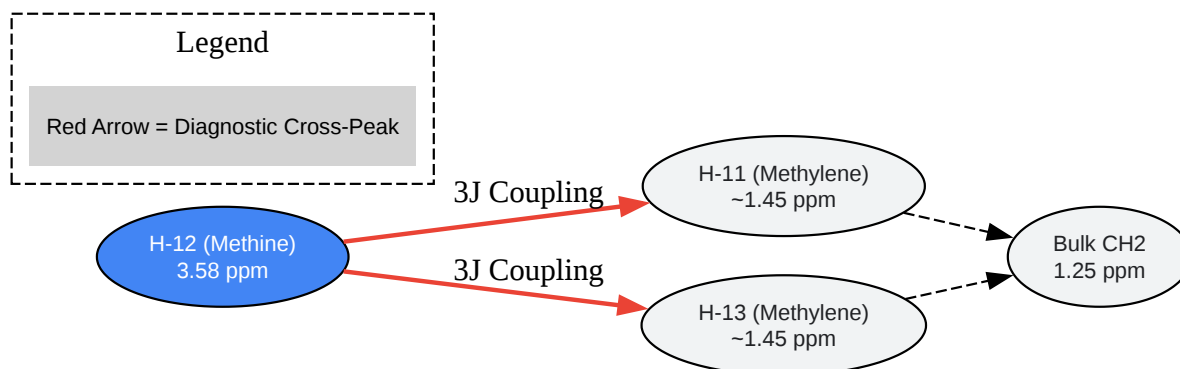


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Figure 1: Decision logic for validating **Methyl 12-hydroxyheptadecanoate** purity against common homologs.

Diagnostic COSY Correlations

To confirm the position of the hydroxyl group at C-12, a COSY (Correlation Spectroscopy) experiment is used.^[1] The H-12 methine proton couples to the adjacent methylene protons at C-11 and C-13.^{[1][2]}



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Figure 2: Key COSY correlations. The H-12 multiplet must show cross-peaks to the specific methylene protons flanking it, distinguishing it from terminal or

-hydroxyls.[2]

References

- National Institutes of Health (PubChem).Methyl 12-hydroxystearate (Homolog Reference Data).[1] [\[Link\]](#)[2]
- Compound Interest.A Guide to ¹H NMR Chemical Shift Values (General FAME Shifts). [\[Link\]](#)
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Sources

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- [2. researchgate.net \[researchgate.net\]](#)
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